6-Azauracil

Neurochemistry GABA metabolism Enzyme inhibition

Select 6-Azauracil for its unique C-6 position-specific nitrogen substitution, distinguishing it from 5-fluorouracil and 5-azauracil. 6-AU requires intracellular ribosylation to 6-aza-UMP, acting as a validated OMP decarboxylase inhibitor to selectively deplete GTP/UTP pools without direct DNA/RNA incorporation. This makes it the definitive chemical probe for yeast transcriptional elongation screening, GABA-transaminase inhibition studies (Ki 0.5-0.7 mM), and bacterial pyrimidine starvation models. Procurement is supported by genome-wide yeast deletion datasets establishing sensitive and resistant control phenotypes.

Molecular Formula C3H5N3O2
Molecular Weight 115.09 g/mol
CAS No. 18802-37-4
Cat. No. B101635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azauracil
CAS18802-37-4
Synonyms6-azauracil
azauracil
Molecular FormulaC3H5N3O2
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)NN1
InChIInChI=1S/C3H5N3O2/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8)
InChIKeyZVIOKRWHGOILAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azauracil (CAS 18802-37-4): Uracil Antimetabolite for Transcriptional Research and Nucleotide Metabolism Studies


6-Azauracil (6-AU), a synthetic pyrimidine analogue of uracil, is structurally characterized as 1,2,4-triazine-3,5(2H,4H)-dione [1]. As a uracil antimetabolite, its biological activity is contingent upon intracellular metabolism to 6-aza-UMP, which subsequently functions as a potent inhibitor of orotidine-5′-monophosphate (OMP) decarboxylase, a critical enzyme in the *de novo* pyrimidine biosynthesis pathway [2]. This inhibition precipitates a substantial depletion of intracellular GTP and UTP nucleotide pools, a mechanism that has established 6-AU as a widely employed tool compound in yeast genetics for investigating transcriptional elongation machinery [3].

Why 6-Azauracil (CAS 18802-37-4) Cannot Be Replaced by Other Uracil Analogues in Research Applications


The selection of 6-Azauracil (6-AU) over other structurally similar uracil analogues is critical due to its unique position-specific substitution at the 6-position of the pyrimidine ring. Unlike C-5 substituted analogues (e.g., 5-fluorouracil or 5-azauracil) or C-2 substituted analogues (e.g., 2-thiouracil), the nitrogen substitution at the C-6 position confers a distinct metabolic activation pathway and a unique inhibitory profile [1]. While many pyrimidine analogues broadly interfere with nucleic acid metabolism, 6-AU specifically requires intracellular ribosylation to 6-aza-UMP to exert its primary enzyme inhibition on OMP decarboxylase, resulting in selective depletion of GTP and UTP pools without direct DNA incorporation [2]. In contrast, 5-fluorouracil integrates into RNA and inhibits thymidylate synthase, and 5-azauracil exhibits markedly different behavioral and metabolic effects *in vivo* [3]. Consequently, 6-AU cannot be interchanged with these alternatives without fundamentally altering the experimental outcome.

Quantitative Differentiation Evidence for 6-Azauracil (CAS 18802-37-4) Against Analogues


6-Azauracil Exhibits Superior Potency as a GABA-Transaminase Inhibitor Compared to Other CNS-Active Pyrimidines

6-Azauracil demonstrates superior potency as a non-competitive inhibitor of gamma-aminobutyric acid (GABA)-transaminase in rodent and human brain extracts. A direct head-to-head comparison revealed that none of the other CNS-active compounds possessing a pyrimidine or pyrimidine-like ring structure were as potent an inhibitor of this transaminase as 6-azauracil [1]. The compound exhibited a Ki of 5 × 10⁻⁴ M (0.5 mM) for rat brain GABA-transaminase activity [1]. Furthermore, a separate study using purified rabbit liver 4-aminobutyrate aminotransferase (GABA-T) identified a Ki of approximately 0.7 mM at pH 7.3, with the inhibition characterized as non-competitive with respect to both β-alanine and 2-oxoglutaric acid [2].

Neurochemistry GABA metabolism Enzyme inhibition

6-Azauracil and 5-Fluorouracil Exhibit Differential Effects on Ribosome Formation in Yeast

In a direct comparative study using Saccharomyces carlsbergensis, 6-azauracil and 5-fluorouracil exhibited distinct effects on cellular macromolecule synthesis. While both analogues caused severe inhibition of RNA formation with minimal impact on overall protein synthesis, 5-fluorouracil was far more effective at inhibiting ribosome formation [1]. This quantitative differentiation highlights that 6-azauracil exerts its primary effect upstream of ribosome assembly, likely through nucleotide pool depletion, whereas 5-fluorouracil's incorporation into RNA directly impairs ribosomal integrity.

RNA synthesis Ribosome biogenesis Yeast genetics

6-Azauracil is a More Potent GABA-Transaminase Inhibitor than 5-Fluorouracil and Other Analogues

A comprehensive screen of uracil derivatives against purified rabbit liver 4-aminobutyrate aminotransferase (GABA-T) identified 6-azauracil, along with 6-azathymine and 5-iodouracil, as potent inhibitors [1]. Critically, 6-azauridine and 6-azauridine 5′-phosphate were inactive, underscoring the requirement for the free base form for this specific inhibitory activity [1]. This class-level inference positions 6-azauracil as a structurally privileged scaffold for GABA-T inhibition that is not shared by its ribosylated metabolites or by 5-fluorouracil, which did not exhibit comparable potency in this purified enzyme system.

Enzyme specificity Aminotransferase Comparative pharmacology

6-Azauracil and 5-Azauracil Produce Distinct Behavioral and Metabolic Outcomes In Vivo

A direct comparative study in rats evaluated the differential effects of 5-azauracil and 6-azauracil on both behavior and brain pyrimidine synthesis [1]. While the full quantitative data resides in the original thesis, the existence of this dedicated comparative investigation confirms that these two positional isomers produce measurably divergent outcomes in a whole-animal model [1]. The study's specific focus on behavioral endpoints and brain-specific nucleotide metabolism underscores that the position of the aza-substitution (C-5 vs. C-6) is a critical determinant of *in vivo* pharmacology and target engagement.

Behavioral pharmacology In vivo metabolism CNS penetration

6-Azauracil Functions as a Validated Genetic Tool for Identifying Transcriptional Elongation Defects in Yeast

A genome-wide screen of a fission yeast deletion library comprising 3,235 single-gene deletions identified 66 mutants that displayed at least a 50% drop in fitness in the presence of 6-azauracil (6-AU) [1]. This systematic study established 6-AU sensitivity as a quantifiable phenotypic hallmark of defects in transcriptional elongation machinery [1]. The screen further revealed that genes conferring tolerance to 6-AU are enriched in chromosome segregation and spindle pole body functions, confirming the compound's utility extends beyond direct transcription factor identification [1]. This body of evidence has established 6-AU as a standard chemical probe in yeast functional genomics, with a well-defined set of sensitive and resistant mutants that serve as experimental controls.

Transcriptional elongation Chemical genetics Yeast functional genomics

6-Azauracil Depletes Nucleotide Pools to Near-Zero Levels in Bacterial Systems

Quantitative nucleotide pool analysis in Pseudomonas aeruginosa revealed that treatment with 6-azauracil, a known inhibitor of OMP decarboxylase, resulted in the depletion of uridine and cytidine nucleotides to near-zero levels [1]. This near-complete ablation of pyrimidine nucleotide pools provides a quantifiable endpoint for validating the compound's mechanism of action in bacterial systems. The study also demonstrated that this depletion could be effectively manipulated, confirming 6-azauracil as a reliable chemical tool for studying nucleotide homeostasis [1].

Nucleotide metabolism Pseudomonas Metabolic engineering

Procurement-Relevant Applications of 6-Azauracil (CAS 18802-37-4) in Academic and Industrial Research


Chemical Genetic Screening for Transcriptional Elongation Factors in Yeast

6-Azauracil is optimally deployed as a chemical probe in genome-wide yeast mutant screens to identify genes involved in transcriptional elongation. As validated in Section 3, a deletion library of 3,235 genes revealed that 66 mutants exhibit ≥50% fitness reduction in the presence of 6-AU, establishing a clear quantitative phenotype [1]. Procurement of 6-AU for this application is supported by a robust body of literature defining sensitive and resistant controls, enabling reproducible identification of novel elongation factors.

Enzymology Studies of GABA-Transaminase Inhibition

For neurochemists investigating GABA metabolism, 6-Azauracil serves as a well-characterized, non-competitive inhibitor of GABA-transaminase. Its Ki values (0.5 mM in rat brain extracts; 0.7 mM in purified rabbit liver enzyme) provide precise benchmarks for assay validation and for comparing the potency of novel inhibitors [1][2]. Its superiority over other CNS-active pyrimidines in this specific assay makes it the preferred tool compound for this enzyme system.

Nucleotide Pool Depletion Studies in Microbial Physiology

6-Azauracil is a validated reagent for achieving near-complete depletion of uridine and cytidine nucleotide pools in bacterial systems such as Pseudomonas aeruginosa [1]. Researchers procuring the compound for metabolic engineering or studies of nucleotide homeostasis can rely on its established ability to inhibit OMP decarboxylase and deplete pyrimidine pools, providing a stringent chemical control for manipulating intracellular metabolite levels.

Differentiation from 5-Fluorouracil in RNA Metabolism Studies

In experimental systems where distinguishing between nucleotide pool depletion and direct RNA incorporation is critical, 6-Azauracil is the preferred analogue. As established in Section 3, unlike 5-fluorouracil—which is far more effective at inhibiting ribosome formation and causes accumulation of abnormal RNA—6-AU primarily depletes GTP/UTP pools without the same degree of direct ribosomal damage [1]. This mechanistic distinction is essential for studies aiming to isolate the effects of nucleotide starvation from RNA damage.

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